6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. [] It is a novel chemical entity developed for its potential fungicidal activity. [] The compound has been investigated for its role in controlling various plant diseases caused by fungal pathogens. [, ]
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a complex organic compound with the molecular formula C15H13ClF2N4 and a molecular weight of 322.74 g/mol. This compound features a benzimidazole core substituted with various halogenated pyrimidine groups, which contribute to its pharmacological properties. It is classified as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases, which play crucial roles in cell cycle regulation and cancer progression.
The synthesis of 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several key steps:
The molecular structure of 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole can be analyzed through its InChI and InChI Key:
InChI=1S/C15H13ClF2N4/c1-7(2)22-8(3)20-14-10(17)4-9(5-12(14)22)13-11(18)6-19-15(16)21-13/h4-7H,1-3H3
BDVDXNYOCBUMNP-UHFFFAOYSA-N
This structure showcases a benzimidazole ring fused with a pyrimidine derivative, highlighting the presence of chlorine and fluorine substituents that enhance its biological activity .
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole serves as a versatile starting material for various chemical reactions:
The mechanism of action for 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole primarily involves inhibition of cyclin-dependent kinases (CDKs). These kinases are essential for cell cycle progression:
The physical and chemical properties of 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole include:
| Property | Value |
|---|---|
| Molecular Weight | 322.74 g/mol |
| Water Solubility | Moderately low |
| Blood-Brain Barrier Permeability | Yes |
| Absorption | High gastrointestinal absorption |
| CYP Inhibition | Inhibits CYP1A2, CYP2C19, CYP2C9 |
These properties suggest that the compound has favorable pharmacokinetic characteristics for therapeutic applications .
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several scientific uses:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: